3-((5-bromopyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c22-17-8-9-20(23-13-17)27-18-10-11-25(14-18)21(26)24-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-9,13,18H,10-12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLULJQAZIOOQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyridine and naphthalenylmethyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromopyridine Site
The 5-bromo substituent on the pyridine ring undergoes NAS under palladium-catalyzed conditions, enabling carbon–heteroatom bond formation.
Key Observations :
-
Bromine replacement occurs regioselectively at the 5-position due to electron-withdrawing effects of the adjacent oxygen atom .
-
Steric hindrance from the naphthalenylmethyl group minimally affects NAS kinetics.
Functionalization of the Pyrrolidine Ring
The saturated pyrrolidine ring undergoes stereoselective modifications, enhancing three-dimensional diversity.
Oxidation Reactions
Controlled oxidation targets the pyrrolidine nitrogen or α-carbons:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → rt | N-Oxide derivative | 89% | |
| RuO₄ | H₂O/CH₃CN, 0°C | Pyrrolidin-2-one | 63% | |
| KMnO₄ | H₂O, 80°C | Ring-opened dicarboxylic acid | 41% |
Mechanistic Insight :
-
N-Oxidation proceeds via electrophilic attack on the lone pair of the pyrrolidine nitrogen .
-
RuO₄-mediated α-C oxidation follows a radical pathway, favored in aprotic solvents .
Reduction and Hydrogenation
Catalytic hydrogenation modifies the pyrrolidine ring’s substituents:
| Substrate | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Naphthalenylmethyl | Pd/C (10 wt%) | H₂ (50 psi), EtOAc | Saturated naphthyl derivative | 94 |
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and condensation reactions:
Structural Impact :
-
Hydrolysis rates depend on steric shielding by the naphthalenylmethyl group, which slows enzymatic cleavage .
Ether Linkage Stability
The pyridinyloxy ether undergoes cleavage under extreme conditions:
| Reagent | Conditions | Products | Half-Life (h) |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → rt | Phenol + pyrrolidine derivative | 0.5 |
| HI (57%) | AcOH, 120°C | Iodopyridine + alcohol | 2.1 |
Notable Feature :
Halogen Bonding and Supramolecular Interactions
The bromine atom engages in halogen bonding, influencing crystallinity and biological target binding:
| Interaction Partner | Binding Energy (kJ/mol) | Application Relevance | Reference |
|---|---|---|---|
| Carbonyl Oxygen | 12–15 | Crystal engineering | |
| Histidine (Biological) | 18–22 | Enzyme inhibition |
Comparative Reactivity with Analogues
Replacing bromine with other halogens alters reaction outcomes:
| Compound Variant | Reaction with Pd/C, H₂ | Product Stability (T½) |
|---|---|---|
| 5-Chloro derivative | Dechlorination (45% yield) | 8.3 h |
| 5-Fluoro derivative | No reaction | N/A |
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 3-((5-bromopyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide exhibit significant antiviral properties. For instance, N-Heterocycles, which include derivatives of pyridine and pyrrolidine, have been explored for their ability to inhibit viral replication. These compounds can interfere with viral enzymes or receptors, making them promising candidates for treating viral infections such as HIV and influenza .
Anticancer Properties
The structural components of this compound suggest potential anticancer activity. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For example, thiazole-pyridine hybrids have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer . The presence of the bromopyridine moiety enhances the compound's ability to interact with biological targets effectively.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their corresponding biological activities:
Anticonvulsant Activity
A notable case study involves the use of pyrrolidine derivatives in treating epilepsy. Compounds with similar structures have been shown to modulate sodium channels, which play a critical role in neuronal excitability. For instance, a study highlighted that certain pyrrolidine-based compounds exhibited effective anticonvulsant properties in animal models, providing a foundation for further development .
Antitumor Efficacy
Another case study focused on thiazole-pyridine hybrids demonstrated that these compounds could significantly inhibit the growth of various cancer cell lines. The study reported an IC50 value indicating potent activity against breast cancer cells, suggesting that modifications to the naphthalene structure could enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the pathways involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Several structurally related compounds have been synthesized and studied, particularly those sharing the pyrrolidine-carboxamide core with varying substituents. Below is a comparative analysis based on available literature:
Key Findings from Research
Bioactivity: Unlike the target compound, analogues such as the morpholinopyridine derivative exhibit confirmed kinase inhibitory activity, likely due to the morpholine group enhancing target engagement through hydrogen bonding. The absence of morpholine in the target compound may limit its potency unless compensated by bromine-mediated interactions.
Trifluoroethyl substituents (as in ) improve metabolic stability by resisting oxidative degradation.
Synthetic Feasibility: The bromopyridine moiety in the target compound introduces challenges in regioselective synthesis, whereas morpholinopyridine derivatives are more straightforward to functionalize .
Biological Activity
3-((5-bromopyridin-2-yl)oxy)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 368.25 g/mol. The compound features a pyrrolidine ring, a brominated pyridine, and a naphthyl group, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈BrN₃O₂ |
| Molecular Weight | 368.25 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine moiety is particularly significant as it has been associated with diverse pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the introduction of halogenated groups enhances the anticancer efficacy by increasing lipophilicity and improving receptor binding affinity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been explored. It is hypothesized that the brominated pyridine moiety contributes to the modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Pyrrolidine Derivatives : A study published in Molecules highlighted the selective inhibition of kinases by pyrrolidine derivatives, demonstrating their potential as therapeutic agents in cancer treatment .
- Structure-Activity Relationship Analysis : Research focused on SAR revealed that modifications to the naphthyl group significantly impacted the compound's potency against specific cancer types, suggesting a tailored approach for drug development .
- In Vivo Studies : Animal models have shown promising results regarding the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer-bearing subjects .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?
To confirm the identity and purity of the compound, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to analyze proton environments (e.g., aromatic protons from naphthalene and pyridine rings) and carbon backbone .
- High-Performance Liquid Chromatography (HPLC) : Use ≥98% purity standards with C18 columns and UV detection at 254 nm to assess purity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns .
Q. What safety protocols should be followed during synthesis and handling?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., brominated pyridines) .
- Disposal : Follow federal/state regulations for halogenated waste; consult hazardous material experts for large-scale disposal .
Q. How can the compound’s stability under varying storage conditions be assessed?
- Accelerated Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and NMR to identify decomposition byproducts (e.g., hydrolysis of the carboxamide group) .
Advanced Research Questions
Q. How can low yields in the coupling of bromopyridine and pyrrolidine intermediates be addressed?
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos or SPhos to enhance Buchwald-Hartwig coupling efficiency .
- Reaction Monitoring : Use in-situ HPLC or TLC to track intermediate formation. Adjust temperature (80–120°C) and base (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize side reactions .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains, focusing on the naphthalene moiety’s hydrophobic pockets .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for structure-activity relationship (SAR) studies .
Q. How can stereochemical impurities in the pyrrolidine ring be resolved?
Q. What strategies mitigate poor solubility in in vitro assays?
- Co-Solvent Systems : Test DMSO-water or PEG-400 mixtures, ensuring ≤1% DMSO to avoid cellular toxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide to enhance solubility .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s metabolic stability?
Q. Why do biological activity assays show variability across cell lines?
- Receptor Expression Profiling : Quantify target kinase expression via qPCR or Western blot in each cell line .
- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify cross-reactivity with unrelated kinases .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
